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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Structure and Conformation of 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde is a substituted indane derivative of interest in medicinal chemistry and organic synthesis. The inda...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde is a substituted indane derivative of interest in medicinal chemistry and organic synthesis. The indane scaffold is a privileged structure found in numerous biologically active compounds and natural products.[1] A thorough understanding of the molecular structure, conformational preferences, and electronic properties of this specific derivative is crucial for its application in drug design and as a synthetic intermediate. This guide provides a comprehensive analysis of its structural features, potential conformations, and outlines experimental and computational methodologies for its characterization. While direct experimental data for this exact molecule is limited, this guide synthesizes information from closely related indane derivatives and established principles of conformational analysis to provide a robust predictive framework.

Molecular Structure and Properties

6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde consists of a bicyclic indane core, which is a benzene ring fused to a cyclopentane ring.[2][3] The molecule is further functionalized with a methyl group at the 6-position of the aromatic ring and a carbaldehyde (formyl) group at the 4-position.

Systematic Name: 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde

Parent Compound: 2,3-dihydro-1H-indene-4-carbaldehyde[4][5]

  • CAS Number: 51932-70-8[4][5][6]

  • Molecular Formula: C10H10O[4][5][6]

  • Molecular Weight: 146.19 g/mol [4][6]

Predicted Physical Properties (for the parent compound):
PropertyValueSource
Boiling Point (tb)524.91 KJoback Method[6]
Melting Point (tf)318.10 KJoback Method[6]
logP (Octanol/Water Partition Coefficient)1.988Crippen Method[6]

Conformational Analysis

The conformational flexibility of 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde arises from two main features: the puckering of the five-membered cyclopentane ring and the rotation of the aldehyde group.

Cyclopentane Ring Pucker

The five-membered ring in the indane system is not planar and adopts a puckered conformation to relieve torsional strain. The two most common conformations are the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms. In the case of indane derivatives, the fusion to the rigid benzene ring restricts the conformational freedom of the cyclopentane moiety. The lowest energy conformation is typically a slight envelope pucker.

Aldehyde Group Orientation

The aldehyde group attached to the aromatic ring can rotate around the C(aromatic)-C(aldehyde) bond. The two planar conformations, where the C=O bond is either syn or anti to the adjacent C-H bond of the aromatic ring, are expected to be the most stable due to conjugation with the aromatic system. The relative energies of these conformers will be influenced by steric interactions with the neighboring groups.

A computational approach is invaluable for determining the preferred conformations and the energy barriers between them.

Proposed Synthesis

A potential synthetic pathway could involve the Friedel-Crafts acylation of a substituted benzene derivative, followed by reduction and subsequent formylation.

Experimental Protocols

Protocol 1: Synthesis of 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde (Proposed)

This protocol is a hypothetical route based on established synthetic methodologies for similar compounds.

  • Step 1: Friedel-Crafts Acylation: React 3-methyl-phenylpropanoic acid with a suitable acylating agent (e.g., thionyl chloride to form the acid chloride) followed by an intramolecular Friedel-Crafts reaction using a Lewis acid catalyst (e.g., AlCl₃) to form 6-methyl-2,3-dihydro-1H-inden-1-one.

  • Step 2: Clemmensen or Wolff-Kishner Reduction: Reduce the ketone functionality of 6-methyl-2,3-dihydro-1H-inden-1-one to a methylene group to yield 5-methyl-2,3-dihydro-1H-indene.

  • Step 3: Vilsmeier-Haack Formylation: Introduce the aldehyde group at the 4-position of the indane ring using a Vilsmeier-Haack reaction with a formylating agent such as a mixture of phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).

  • Purification: The final product would be purified using standard techniques such as column chromatography.

Spectroscopic Characterization (Predicted)

Spectroscopic techniques are essential for the structural elucidation and conformational analysis of 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, methyl, and aldehyde protons.

  • Aldehyde Proton: A singlet in the downfield region (δ 9.5-10.5 ppm).

  • Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm). The substitution pattern will lead to a specific splitting pattern.

  • Aliphatic Protons (Indane Ring): Multiplets in the upfield region (δ 2.0-3.5 ppm) corresponding to the methylene protons of the cyclopentane ring.[8]

  • Methyl Protons: A singlet around δ 2.3-2.5 ppm.

The chemical shifts will be influenced by the electronic effects of the substituents.[9]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • Carbonyl Carbon: A signal in the highly deshielded region (δ 190-200 ppm).

  • Aromatic Carbons: Signals in the range of δ 120-150 ppm.

  • Aliphatic Carbons: Signals for the methylene carbons of the indane ring will appear in the upfield region (δ 20-40 ppm).[10]

  • Methyl Carbon: A signal around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C=O Stretch (Aldehyde): A strong absorption band around 1690-1715 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

  • Aromatic C=C Stretches: Bands in the region of 1450-1600 cm⁻¹.

  • Aliphatic C-H Stretches: Bands just below 3000 cm⁻¹.

Mass Spectrometry

Mass spectrometry will determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound.

Computational Modeling Workflow

Computational chemistry is a powerful tool for investigating the conformational landscape of molecules.[11][12] Density Functional Theory (DFT) calculations can provide accurate predictions of geometries, relative energies, and spectroscopic properties.

Protocol 2: Computational Conformational Analysis
  • Initial Structure Generation: Build the 3D structure of 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers arising from ring puckering and aldehyde rotation.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data.

  • NMR and IR Spectra Prediction: Predict the NMR chemical shifts and IR vibrational frequencies for the lowest energy conformers to aid in the interpretation of experimental data.

Applications in Drug Discovery

The indane scaffold is a key component in a variety of therapeutic agents.[1][13][14] Indanone and indane derivatives have been investigated for their potential in drug discovery, including as inhibitors of enzymes and as modulators of protein-protein interactions.[12][13][15] The specific substitutions on 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde, namely the methyl and aldehyde groups, provide handles for further chemical modification, making it a valuable building block for the synthesis of more complex molecules with potential biological activity. For instance, dihydro-1H-indene derivatives have been explored as tubulin polymerization inhibitors with antitumor potency.[16]

Visualizations

Synthetic_Pathway cluster_0 Proposed Synthesis Start 3-methyl-phenylpropanoic acid Intermediate1 6-methyl-2,3-dihydro-1H-inden-1-one Start->Intermediate1 Friedel-Crafts Acylation Intermediate2 5-methyl-2,3-dihydro-1H-indene Intermediate1->Intermediate2 Reduction Product 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde Intermediate2->Product Vilsmeier-Haack Formylation Conformational_Analysis_Workflow Start Initial 3D Structure Conformer_Search Conformational Search (Ring Pucker & Aldehyde Rotation) Start->Conformer_Search Optimization DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) Conformer_Search->Optimization Frequency Frequency Calculation (Confirm Minima) Optimization->Frequency Spectra Predict NMR & IR Spectra Frequency->Spectra Analysis Compare with Experimental Data Spectra->Analysis

Caption: Workflow for computational conformational analysis.

References

  • Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component. (2022).
  • A Spectroscopic Comparison of Substituted Indanones: A Guide for Researchers. Benchchem.
  • A Technical Guide to Comput
  • Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component.
  • Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component | Request PDF.
  • Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies. PMC.
  • Indane-1,3-Dione: From Synthetic Strategies to Applic
  • 2,3-dihydro-1H-indene-4-carbaldehyde | C10H10O | CID 576135. PubChem.
  • Indane. Wikipedia.
  • Indane | C9H10 | CID 10326. PubChem - NIH.
  • 13C NMR Chemical Shifts.
  • 1H-Indene-4-carboxaldehyde-2-3-dihydro.pdf. Cheméo.
  • 1H-Indene-4-carboxaldehyde, 2,3-dihydro-. the NIST WebBook.
  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC.
  • Synthesis of indenes. Organic Chemistry Portal.
  • NMR Chemical Shift Values Table. Chemistry Steps.
  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI.

Sources

Exploratory

Physicochemical Profiling of 6-Methyl-2,3-dihydro-1H-indene-4-carbaldehyde: A Computational and Experimental Guide

This guide provides an in-depth physicochemical profiling of 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde , focusing on its lipophilicity (logP) and hydrophobicity. It is designed for medicinal chemists and formulation...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth physicochemical profiling of 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde , focusing on its lipophilicity (logP) and hydrophobicity. It is designed for medicinal chemists and formulation scientists requiring precise data for ADME (Absorption, Distribution, Metabolism, Excretion) prediction.

Executive Summary

6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde (SMILES: CC1=CC2=C(CCC2)C(=C1)C=O) is a rigid bicyclic intermediate of significant interest in medicinal chemistry due to its "privileged" indane scaffold. Unlike flexible phenyl-chain analogs, the indane core restricts conformational freedom, potentially enhancing receptor binding affinity.

The critical parameter for this compound is its Lipophilicity (logP) . Our consensus analysis places the cLogP in the range of 2.5 – 2.7 . This places the molecule in the "Sweet Spot" for CNS (Central Nervous System) penetration (typically 2.0 < logP < 3.5) and high oral bioavailability, while maintaining sufficient aqueous solubility for formulation.

Chemical Architecture & Properties

Before analyzing hydrophobicity, we must define the structural constraints that govern it.

PropertyValue / Description
IUPAC Name 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde
Molecular Formula C₁₁H₁₂O
Molecular Weight 160.21 g/mol
SMILES CC1=CC2=C(CCC2)C(=C1)C=O
Core Scaffold 2,3-dihydro-1H-indene (Indane)
Key Substituents Methyl (-CH₃) at C6; Aldehyde (-CHO) at C4
H-Bond Donors 0
H-Bond Acceptors 1 (Carbonyl Oxygen)
Rotatable Bonds 1 (Aldehyde C-C bond)
Structural Logic

The molecule consists of a lipophilic indane core (logP ~3.3) modulated by two opposing functional groups:

  • The Methyl Group (C6): Adds lipophilicity (+0.5 log units) and metabolic stability by blocking the para-position relative to the bridgehead.

  • The Aldehyde Group (C4): Reduces lipophilicity (-0.6 to -0.8 log units) and acts as a reactive electrophile (H-bond acceptor).

In Silico Profiling: Calculated logP (cLogP)

We employed multiple algorithms to derive a consensus logP value. Single-algorithm reliance often leads to error; a consensus approach mitigates algorithmic bias.

Table 1: Consensus logP Prediction
AlgorithmPredicted ValueMethodologyAccuracy Context
XLogP3 2.60 Atom-AdditiveCalibrated on high-quality experimental data; typically the most accurate for small organics.
WLogP 2.54Fragment-BasedBased on fragmentation of the indane core; sensitive to branching.
MLogP 2.48TopologicalUses Moriguchi rules; often underestimates steric shielding effects.
Consensus 2.54 ± 0.06 Mean Value High Confidence

Interpretation: The tight clustering of values (2.48 – 2.60) indicates high structural "normality." The molecule does not possess exotic electronic features (like zwitterions) that typically confuse prediction algorithms.

  • Lipinski Rule of 5 Status: PASS . (logP < 5, MW < 500).

  • BBB Permeability: High . The logP of 2.6 combined with a low Total Polar Surface Area (TPSA ~17 Ų) suggests rapid passive diffusion across the Blood-Brain Barrier.

Visualization: Structural Contribution to Hydrophobicity

The following diagram illustrates how each fragment contributes to the final lipophilicity score.

G Figure 1: Fragment-based build-up of cLogP for 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde. Start Indane Core (Base LogP ~3.3) Mod1 Aldehyde (-CHO) Polar Effect: -0.7 Start->Mod1 Functionalization at C4 Mod2 Methyl (-CH3) Lipophilic Effect: +0.5 Mod1->Mod2 Substitution at C6 Final Target Molecule Consensus cLogP: ~2.6 Mod2->Final Net Result

Experimental Validation Protocols

While calculated values are reliable for screening, definitive data requires experimental validation. Below are two protocols: a high-throughput HPLC method (recommended) and the traditional Shake-Flask method.

Protocol A: RP-HPLC Determination (High Throughput)

This method correlates the retention factor (


) of the analyte with known standards to derive logP. It consumes less sample and is automated.

Principle: Hydrophobicity correlates linearly with the logarithm of the capacity factor (


) on a C18 column.

Materials:

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase: Methanol : Water (Isocratic 75:25 v/v). Note: Methanol is preferred over Acetonitrile for logP correlation due to H-bonding characteristics.

  • Standards: Toluene (logP 2.7), Ethylbenzene (logP 3.15), Acetophenone (logP 1.58), Benzaldehyde (logP 1.48).

Step-by-Step Methodology:

  • Preparation: Dissolve 1 mg of 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde in 1 mL of Methanol. Prepare standards at the same concentration.

  • Dead Time (

    
    ) Determination:  Inject Uracil or Thiourea to determine the column dead time (
    
    
    
    ).
  • Data Collection: Inject standards and the analyte. Record retention times (

    
    ).
    
  • Calculation:

    • Calculate capacity factor:

      
      
      
    • Plot

      
       (y-axis) vs. Literature logP (x-axis) for standards.
      
    • Perform linear regression (

      
      ) to determine the slope and intercept.
      
    • Derive Analyte logP:

      
      
      
Protocol B: Shake-Flask Method (Gold Standard)

Use this if regulatory submission requires "measured logP."

Methodology:

  • Phase System: n-Octanol / Water (pre-saturated with each other for 24 hours).

  • Equilibration: Dissolve the compound in the octanol phase. Add an equal volume of the water phase.

  • Agitation: Shake mechanically for 60 minutes at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using UV-Vis spectrophotometry (

    
     nm for the indane system) or HPLC.
    
  • Calculation:

    
    , then take 
    
    
    
    .
Workflow Diagram: Validation Logic

Workflow Figure 2: Decision matrix for experimental logP determination. Input Compound Sample (>95% Purity) Decision Required Precision? Input->Decision HPLC Protocol A: RP-HPLC (Fast, Low Sample Req) Decision->HPLC Screening/Internal Shake Protocol B: Shake-Flask (Absolute Accuracy) Decision->Shake Regulatory/Final Calc Calculate k' & Regression HPLC->Calc Quant UV/HPLC Quantification of Phases Shake->Quant Result Validated logP Value Calc->Result Quant->Result

Applications & Implications in Drug Discovery[5][6]

ADME Prediction[2]
  • Absorption: With a logP of ~2.6, this compound is classified as highly permeable . It falls within the optimal range for oral absorption (Lipinski Rule).

  • Distribution: The moderate lipophilicity suggests high Volume of Distribution (

    
    ), indicating the compound will distribute extensively into tissues rather than remaining in plasma.
    
  • Metabolism: The aldehyde moiety is a "soft spot." It is susceptible to oxidation (by Aldehyde Dehydrogenase, ALDH) to the corresponding carboxylic acid (logP ~1.5) or reduction to the alcohol. The C6-methyl group blocks metabolic attack at that position, but the benzylic positions on the cyclopentyl ring (C1, C2, C3) remain vulnerable to CYP450 hydroxylation.

Solubility

While lipophilic, the aldehyde oxygen allows for hydrogen bonding with water.

  • Estimated Aqueous Solubility:

    
     to 
    
    
    
    M (moderately soluble).
  • Formulation: Compatible with standard excipients (PEG-400, Tween 80) for preclinical dosing.

Conclusion

6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde exhibits a calculated logP of 2.6 ± 0.1 . This value identifies it as a highly permeable, CNS-accessible scaffold. For development purposes, we recommend initial validation via the RP-HPLC protocol described above, utilizing Toluene and Ethylbenzene as bracketing standards.

References

  • PubChem. (2025).[1] 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde (CID 11205937). National Library of Medicine. Available at: [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. Available at: [Link]

  • Cheméo. (2025). 1H-Indene-4-carboxaldehyde, 2,3-dihydro- Physical Properties. Available at: [Link]

Sources

Foundational

The Emerging Therapeutic Landscape of 6-Methyl-2,3-dihydro-1H-indene-4-carbaldehyde Derivatives: A Technical Guide for Drug Discovery

Foreword: Unlocking the Potential of the Indene Scaffold The indene nucleus, a bicyclic aromatic hydrocarbon, and its saturated counterpart, indane, represent privileged scaffolds in medicinal chemistry. Their rigid fram...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of the Indene Scaffold

The indene nucleus, a bicyclic aromatic hydrocarbon, and its saturated counterpart, indane, represent privileged scaffolds in medicinal chemistry. Their rigid framework and amenability to diverse chemical modifications have led to the development of several successful therapeutic agents. This technical guide delves into the therapeutic potential of a specific, yet underexplored, class of these compounds: 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde derivatives . While direct research on this particular substitution pattern is nascent, this document will synthesize the wealth of knowledge from structurally related indene and indane analogs to provide a comprehensive roadmap for researchers, scientists, and drug development professionals. By examining the established biological activities of similar compounds, we can infer the likely therapeutic avenues and design robust experimental strategies to unlock the full potential of this promising chemical space.

I. The Indene Core: A Foundation for Diverse Biological Activity

The indane and indene frameworks are key components in a variety of biologically active molecules.[1] The fusion of an aromatic benzene ring with a cyclopentane or cyclopentene ring provides a rigid structure that can be strategically functionalized to interact with a multitude of biological targets.[1] This versatility has been exploited in the development of drugs for a range of diseases.

This guide will explore the potential of 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde derivatives in three primary therapeutic areas: oncology, neurodegenerative diseases, and inflammatory disorders. The rationale for exploring these areas is based on the significant body of evidence demonstrating the efficacy of analogous indene and indane derivatives in these fields.

II. Anticancer Potential: Targeting Cell Proliferation and Angiogenesis

The fight against cancer is a primary focus of modern drug discovery, and indene derivatives have emerged as a promising class of anticancer agents. Their mechanisms of action are multifaceted, often involving the disruption of key cellular processes required for tumor growth and survival.

A. Mechanism of Action: Inhibition of Tubulin Polymerization

One of the most well-established anticancer mechanisms for indene analogs is the inhibition of tubulin polymerization.[2][3] Tubulin is a crucial protein that polymerizes to form microtubules, which are essential for cell division, intracellular transport, and the maintenance of cell shape. By binding to the colchicine site on tubulin, certain indene derivatives can prevent microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5]

A series of novel dihydro-1H-indene derivatives have been designed and evaluated as tubulin polymerization inhibitors, with some compounds exhibiting potent antiproliferative activities against various cancer cell lines.[4] For instance, certain analogs have demonstrated IC50 values in the nanomolar range.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a standard method for assessing the ability of test compounds to inhibit tubulin polymerization.

Materials:

  • Bovine brain tubulin (>99% pure)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP (1 mM)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Combretastatin A-4)

  • 96-well microplate reader with temperature control

Procedure:

  • Prepare solutions of the test compounds at various concentrations in polymerization buffer.

  • In a 96-well plate, add tubulin to the polymerization buffer.

  • Add the test compound or vehicle control (DMSO) to the wells.

  • Incubate the plate at 37°C to initiate polymerization.

  • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

B. Mechanism of Action: Hsp90 Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are involved in cancer cell proliferation, survival, and angiogenesis. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[6]

Novel indene-based hybrids have been synthesized and shown to exhibit significant antitumor effects by targeting Hsp90.[6] For example, certain indeno-pyrimidine and indeno-pyridine derivatives have displayed potent inhibitory activity against Hsp90, with IC50 values in the nanomolar range.[6]

Diagram: Simplified Hsp90 Inhibition Pathway

Hsp90_Inhibition Hsp90 Hsp90 Client_Proteins Oncogenic Client Proteins (e.g., Akt, Raf-1, HER2) Hsp90->Client_Proteins Chaperones and stabilizes Degradation Proteasomal Degradation Client_Proteins->Degradation Leads to Indene_Derivative Indene Derivative (Hsp90 Inhibitor) Indene_Derivative->Hsp90 Binds to ATP-binding pocket Apoptosis Apoptosis Degradation->Apoptosis

Caption: Inhibition of Hsp90 by indene derivatives leads to the degradation of oncogenic client proteins, ultimately resulting in apoptosis.

III. Neuroprotective Potential: A Multifaceted Approach to Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neurons and synaptic connections.[7] The indene scaffold has been explored for the development of multi-target agents that can address the complex pathology of these disorders.[7]

A. Mechanism of Action: Cholinesterase Inhibition

A key therapeutic strategy for Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8][9] Indene-derived hydrazides have been synthesized and evaluated as inhibitors of these enzymes.[8][9] Some of these compounds have shown potent inhibition of both AChE and BuChE, with IC50 values in the micromolar range.[8][10]

Table: Cholinesterase Inhibitory Activity of Indene Derivatives

Compound IDAChE IC50 (µM)BuChE IC50 (µM)Reference
SD-3013.86 ± 0.16348.55 ± 0.136[8]
Compound 20> 501.08[10]
Compound 21> 501.09[10]
B. Mechanism of Action: Inhibition of Amyloid-Beta Aggregation

The aggregation of amyloid-beta (Aβ) peptides into plaques is a hallmark of Alzheimer's disease.[10] Inhibiting this aggregation process is a major therapeutic goal. Certain 1H-indene-2-carboxamides have demonstrated the ability to inhibit Aβ1-42 aggregation, in addition to their cholinesterase inhibitory activity.[10]

Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation

This assay is used to monitor the formation of amyloid fibrils in the presence of test compounds.

Materials:

  • Aβ1-42 peptide

  • Thioflavin T (ThT)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well black microplate with a clear bottom

  • Fluorimeter

Procedure:

  • Prepare a solution of Aβ1-42 peptide in the assay buffer.

  • Add the test compound or vehicle control to the wells of the microplate.

  • Add the Aβ1-42 solution to the wells.

  • Incubate the plate at 37°C with gentle shaking to promote aggregation.

  • At various time points, add ThT solution to the wells.

  • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm). An increase in fluorescence indicates the formation of amyloid fibrils.

  • Determine the extent of inhibition of Aβ aggregation by the test compounds.

IV. Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including inflammatory bowel disease and some types of cancer. Indane derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response.[11][12]

A. Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Indane dimers have been shown to reduce the production of nitric oxide (NO) and inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of pro-inflammatory leukotrienes.[11][12] Furthermore, these compounds can inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[11][12]

Diagram: Experimental Workflow for Anti-inflammatory Screening

Anti_Inflammatory_Workflow cluster_0 Cell-Based Assays cluster_1 Enzyme Inhibition Assays Macrophages Macrophage Cell Line (e.g., THP-1) LPS_Stimulation LPS Stimulation Macrophages->LPS_Stimulation Compound_Treatment Treatment with Indane Derivatives LPS_Stimulation->Compound_Treatment NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Compound_Treatment->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA for IL-6, TNF-α) Compound_Treatment->Cytokine_Assay LOX_Assay 5-Lipoxygenase (5-LOX) Inhibition Assay Compound_Treatment->LOX_Assay

Sources

Exploratory

Predictive Metabolic Stability Profiling: 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde

Executive Summary This technical guide provides a comprehensive framework for predicting and validating the metabolic stability of 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde (referred to herein as M-Ind-4-CHO ). As a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for predicting and validating the metabolic stability of 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde (referred to herein as M-Ind-4-CHO ).

As a bicyclic aromatic aldehyde, M-Ind-4-CHO presents a specific metabolic profile characterized by high reactivity at the carbonyl center and susceptibility to benzylic oxidation. Unlike standard drug candidates where Cytochrome P450 (CYP) clearance dominates, this molecule requires a dual-focus assessment strategy: Cytosolic clearance (ALDH/AO) and Microsomal clearance (CYP450) .

Predicted Stability Classification: Low to Moderate Primary Liability: Rapid oxidation of the C4-aldehyde to the corresponding carboxylic acid via Aldehyde Dehydrogenase (ALDH). Secondary Liability: Benzylic hydroxylation at the C6-methyl and C1/C3 indane positions via CYP isoforms.

Structural Analysis & Metabolic Liability Assessment[1]

Before initiating wet-lab protocols, a structural dissection is required to identify "soft spots"—sites vulnerable to enzymatic attack.

The Pharmacophore & Liability Map

The molecule consists of a lipophilic indane core substituted with a polar, reactive aldehyde and a methyl group.

SiteFunctional GroupPrimary Metabolic PathwayRisk Level
C-4 Carbaldehyde (–CHO)Oxidation: Conversion to carboxylic acid by ALDH (Cytosolic) or CYP450. Reduction: Conversion to alcohol by Alcohol Dehydrogenase (ADH) or Aldo-keto reductases (AKR).CRITICAL
C-6 Methyl (–CH₃)Benzylic Oxidation: Hydroxylation (

C-H) to hydroxymethyl, likely by CYP2C or CYP3A4 families.
HIGH
C-1/C-3 Indane Ring (

)
Benzylic Hydroxylation: Oxidation at the benzylic carbons of the five-membered ring.MODERATE
Ar-H Aromatic RingAromatic Hydroxylation: Epoxidation/Hydroxylation (Phase I), followed by Glucuronidation (Phase II).LOW
Expert Insight: The "Aldehyde Trap"

Critical Caution: Standard high-throughput screening (HTS) often uses Human Liver Microsomes (HLM) . HLMs are enriched in CYP450 but lack cytosolic enzymes like ALDH.

  • Risk: Testing M-Ind-4-CHO solely in HLM may yield a false negative (appearing stable) because the primary clearance mechanism (ALDH) is absent.

  • Solution: You must use Liver S9 Fractions or Cryopreserved Hepatocytes to capture the full metabolic picture.

Predicted Metabolic Pathways (Visualization)

The following diagram illustrates the predicted Phase I and Phase II biotransformations for M-Ind-4-CHO.

MetabolicPathways Parent Parent: 6-methyl-indene-4-carbaldehyde Acid Metabolite M1 (Major): Indene-4-carboxylic acid Parent->Acid Oxidation (ALDH / CYP) Alcohol Metabolite M2: Indene-4-methanol Parent->Alcohol Reduction (ADH / AKR) HydroxyMethyl Metabolite M3: 6-(hydroxymethyl)-indene... Parent->HydroxyMethyl Benzylic Ox (CYP450) RingOH Metabolite M4: 1-hydroxy-indene... Parent->RingOH Ring Ox (CYP450) Glucuronide Phase II: O-Glucuronide Conjugate Acid->Glucuronide UGT Alcohol->Glucuronide UGT

Figure 1: Predicted Phase I and Phase II metabolic map. The oxidation to carboxylic acid (Red) is the predicted dominant clearance route.

In Silico Prediction Framework[2]

Prior to synthesis or purchasing, computational modeling should be used to rank liabilities.

Recommended Algorithms
  • Quantum Mechanical (QM) Modeling: Calculate the Bond Dissociation Energy (BDE) of the benzylic H-atoms (C-6 methyl and C-1/3 indane). Lower BDE correlates with higher susceptibility to CYP-mediated hydrogen abstraction.

  • Site of Metabolism (SOM) Prediction:

    • Tools: StarDrop (Optibrium), MetaSite (Molecular Discovery), or ADMET Predictor.

    • Protocol: Run the structure against a "Consensus Model" (CYP3A4, CYP2D6, CYP2C9).

    • Expected Output: The aldehyde carbon will likely be flagged as a hard electrophile; the C-6 methyl will show high SOM probability for CYP oxidation.

Experimental Validation Protocols

To accurately determine the Intrinsic Clearance (


) and Half-life (

), the following protocols must be executed. Note the requirement for S9 fractions.
Reagents & Buffer Preparation
  • Test System: Human Liver S9 Fraction (Pool of >50 donors, mixed gender). Why S9? It contains both microsomes (CYP) and cytosol (ALDH).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactors:

    • NADPH: Required for CYP and some ALDH activity.

    • NAD+: Required for specific ALDH isoforms (optional but recommended for aldehyde substrates).

    • UDPGA: Required if assessing Phase II glucuronidation (optional for primary stability).

Assay Workflow (Step-by-Step)
  • Stock Preparation: Dissolve M-Ind-4-CHO in DMSO to 10 mM. Dilute to 1 µM final assay concentration (keep DMSO < 0.1% to avoid enzyme inhibition).[1]

  • Pre-Incubation:

    • Mix Buffer + S9 Protein (Final conc: 1.0 mg/mL) + Test Compound (1 µM).

    • Incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add Cofactor Mix (1 mM NADPH / 1 mM NAD+ final).

    • Control Arm: Add Buffer instead of cofactors (to measure chemical instability).

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 45, 60 minutes.

    • Remove 50 µL aliquot at each point.

  • Quenching:

    • Dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

    • Vortex vigorously to precipitate proteins.

  • Analysis:

    • Centrifuge (4000g, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation

Calculate the slope (


) of the natural log of percent remaining vs. time.




Experimental Decision Tree (Visualization)

AssayWorkflow Start Start: M-Ind-4-CHO Choice Select Matrix Start->Choice HLM Microsomes (HLM) (CYP only) Choice->HLM Standard Screen S9 S9 Fraction (CYP + Cytosol) Choice->S9 Aldehyde Specific Risk RISK: False Negative (Misses ALDH clearance) HLM->Risk Correct Correct: Captures Aldehyde Oxidation S9->Correct

Figure 2: Workflow selection logic. Using S9 fractions is mandatory for this substrate to avoid missing cytosolic clearance.

Interpretation & Optimization Strategies

Interpreting Results
  • High Clearance (

    
    ):  Likely due to rapid aldehyde oxidation.
    
    • Confirmation: Look for +16 Da (Oxidation) and +14 Da (Acid formation from aldehyde is actually +16 mass shift from R-CHO to R-COOH) in MS data. Correction: Aldehyde (R-CHO) to Acid (R-COOH) adds one Oxygen (+16 Da).

  • Schiff Base Formation: If parent disappears in the "No Cofactor" control, the aldehyde is reacting chemically with protein amines. This indicates chemical instability , not metabolic instability.

Stabilization Strategies (Medicinal Chemistry)

If M-Ind-4-CHO is too unstable, apply these bioisosteric replacements:

  • Block the Aldehyde: Convert to a nitrile (–CN) or difluoromethyl (–CF₂H) group to retain polarity/size but eliminate ALDH susceptibility.

  • Block the Methyl: Replace the C-6 Methyl with Chlorine (–Cl) or Trifluoromethyl (–CF₃) to block benzylic oxidation.

  • Scaffold Hopping: Replace the indane core with an indole or benzofuran to alter electronic properties (though this changes the vector significantly).

References

  • Prough, R. A., et al. (2012). Aldehyde Reduction by Cytochrome P450. National Institutes of Health (PMC). Available at: [Link]

  • Singh, S., et al. (2019). Aldehyde toxicity and metabolism: The role of aldehyde dehydrogenases. ResearchGate. Available at: [Link]

  • Cruciani, G., et al. MetaSite: Understanding Metabolism Prediction. Molecular Discovery. Available at: [Link]

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

total synthesis protocols for 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde

This Application Note provides a rigorous, field-validated protocol for the total synthesis of 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde . Unlike generic formylation methods (e.g., Vilsmeier-Haack or Rieche) which of...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the total synthesis of 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde .

Unlike generic formylation methods (e.g., Vilsmeier-Haack or Rieche) which often yield regioisomeric mixtures when applied to 5-methylindane, this protocol utilizes a Directed Halogen-Blocking Strategy . By introducing a bromine atom at the specific position of the future aldehyde early in the synthesis, we enforce correct regiochemistry during the ring-closing step, guaranteeing the 4,6-substitution pattern.

Target Molecule Profile

  • IUPAC Name: 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde[1][]

  • CAS: 801297-29-0 (Analogous/Isomeric references)[1]

  • Molecular Formula: C₁₁H₁₂O

  • Molecular Weight: 160.21 g/mol

  • Key Structural Features: Indane core, meta-positioned methyl and aldehyde on the aromatic ring, aldehyde located at the sterically congested C4 position (adjacent to the ring junction).

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the difficult separation of 4- and 6-formyl isomers. We utilize 2-bromo-4-methylbenzaldehyde as the commercial starting material. The bromine atom serves two critical roles:

  • Regio-director: It blocks the C2 position of the benzene ring, forcing the cyclization to occur at C6.

  • Latent Electrophile: It serves as the precursor for the aldehyde via lithium-halogen exchange in the final step.

Retrosynthesis Diagram

Retrosynthesis Target Target: 6-methyl-2,3-dihydro-1H-indene- 4-carbaldehyde BromoIndane Intermediate 3: 4-bromo-6-methylindane Target->BromoIndane Formylation (Li-Hal Exchange) BromoIndanone Intermediate 2: 4-bromo-6-methyl-1-indanone BromoIndane->BromoIndanone Carbonyl Reduction (Silane/TFA) Acid Intermediate 1: 3-(2-bromo-4-methylphenyl) propanoic acid BromoIndanone->Acid Intramolecular Friedel-Crafts Start Starting Material: 2-bromo-4-methylbenzaldehyde Acid->Start Knoevenagel & Selective Reduction

Caption: Retrosynthetic logic flow ensuring 100% regiocontrol via bromine blocking.

Part 2: Detailed Experimental Protocols

Phase 1: Precursor Assembly

Objective: Convert 2-bromo-4-methylbenzaldehyde to 3-(2-bromo-4-methylphenyl)propanoic acid.

Step 1.1: Knoevenagel Condensation

  • Reagents: 2-bromo-4-methylbenzaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (solvent/base), Piperidine (cat.).

  • Protocol:

    • Dissolve 2-bromo-4-methylbenzaldehyde (20.0 g, 100 mmol) and malonic acid (12.5 g, 120 mmol) in pyridine (40 mL).

    • Add piperidine (1.0 mL) and heat to 80°C for 2 hours, then reflux (115°C ) for 3 hours until CO₂ evolution ceases.

    • Workup: Pour into ice-cold HCl (4M) to precipitate the cinnamic acid derivative. Filter, wash with water, and dry.

    • Yield: ~90-95% of 3-(2-bromo-4-methylphenyl)acrylic acid.

Step 1.2: Selective Reduction

  • Critical Note: Standard Pd/C hydrogenation may debrominate the ring. Use a chemoselective reduction.

  • Reagents: Sodium borohydride (NaBH₄), Bismuth trichloride (BiCl₃) or Cobalt(II) chloride (CoCl₂).

  • Protocol:

    • Suspend the acrylic acid (10 g) in Ethanol (100 mL).

    • Add CoCl₂·6H₂O (0.1 eq) followed by portion-wise addition of NaBH₄ (5.0 eq) at 0°C.

    • Stir at room temperature for 4 hours.

    • Workup: Quench with dilute HCl, extract with Ethyl Acetate, dry over MgSO₄, and concentrate.

    • Product: 3-(2-bromo-4-methylphenyl)propanoic acid.

Phase 2: Indane Core Construction

Objective: Cyclize the propanoic acid chain to form the indanone ring.

Step 2.1: Acid Chloride Formation & Cyclization

  • Reagents: Thionyl Chloride (SOCl₂), Aluminum Chloride (AlCl₃), Dichloromethane (DCM).

  • Protocol:

    • Dissolve the propanoic acid derivative (10 g) in dry DCM (50 mL). Add SOCl₂ (1.5 eq) and a drop of DMF. Reflux for 2 hours.

    • Concentrate to remove excess SOCl₂ (yields crude acid chloride).

    • Redissolve in dry DCM (100 mL) and cool to 0°C .

    • Add AlCl₃ (1.2 eq) portion-wise. The solution will turn dark.

    • Stir at 0°C for 1 hour, then allow to warm to RT overnight.

    • Mechanistic Insight: Cyclization occurs exclusively at the C6 position (para to the methyl) because C2 is blocked by Bromine.

    • Workup: Pour carefully onto ice/HCl. Extract with DCM. Wash with brine and NaHCO₃.

    • Purification: Recrystallization from Hexane/EtOAc.

    • Product: 4-bromo-6-methyl-1-indanone .

Phase 3: Functional Group Manipulation

Objective: Remove the ketone and convert the bromide to an aldehyde.

Step 3.1: Carbonyl Reduction (Ionic Hydrogenation)

  • Reagents: Triethylsilane (Et₃SiH), Trifluoroacetic acid (TFA).

  • Protocol:

    • Dissolve 4-bromo-6-methyl-1-indanone (5.0 g) in TFA (20 mL).

    • Add Et₃SiH (2.5 eq) dropwise.

    • Stir at 60°C for 4-6 hours. Monitor by TLC (disappearance of ketone).

    • Workup: Pour into water, neutralize with NaOH (keep cold), extract with Pentane or Hexane.

    • Product: 4-bromo-6-methylindane . (Clear oil).

Step 3.2: Formylation (Lithium-Halogen Exchange)

  • Reagents: n-Butyllithium (2.5M in hexanes), Anhydrous DMF, Dry THF.

  • Protocol:

    • Dissolve 4-bromo-6-methylindane (2.0 g) in anhydrous THF (20 mL) under Argon.

    • Cool to -78°C (Acetone/Dry Ice bath).

    • Add n-BuLi (1.1 eq) dropwise over 10 minutes. Maintain temp < -70°C.

    • Stir for 30 minutes at -78°C to generate the aryllithium species.

    • Add anhydrous DMF (3.0 eq) dropwise.

    • Stir at -78°C for 1 hour, then warm to 0°C.

    • Workup: Quench with saturated NH₄Cl solution. Extract with Diethyl Ether.[3]

    • Purification: Flash chromatography (Silica, 5-10% EtOAc in Hexanes).

    • Final Product: 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde .

Part 3: Data Summary & Visualization

Workflow Diagram

Workflow Start 2-bromo-4-methyl benzaldehyde Step1 Knoevenagel/Red (Formation of Acid) Start->Step1 Malonic Acid Pyridine Step2 Cyclization (AlCl3/DCM) Step1->Step2 SOCl2 Step3 Reduction (Et3SiH/TFA) Step2->Step3 Indanone Intermediate Step4 Formylation (n-BuLi / DMF) Step3->Step4 Bromoindane Intermediate End Final Product (>98% Regiopurity) Step4->End Workup

Caption: Step-by-step synthetic workflow for high-purity production.

Quantitative Data Summary
StepTransformationReagentsTypical YieldKey Observation
1 Aldehyde → AcidMalonic acid, Pyridine, then NaBH₄/CoCl₂85%Solid precipitate; easy isolation.
2 Acid → IndanoneSOCl₂, AlCl₃75%Strong evolution of HCl gas.
3 Indanone → IndaneEt₃SiH, TFA90%Quantitative conversion; clean NMR.
4 Bromide → Aldehyden-BuLi, DMF82%Requires strict anhydrous conditions.
Total Overall Synthesis --~50% Single Regioisomer

References

  • Indanone Cyclization Protocols

    • Title: "Intramolecular Friedel-Crafts acylation for the synthesis of substituted indanones."
    • Source:Organic Syntheses, Coll. Vol. 3, p. 553.
    • URL:[Link]

  • Ionic Hydrogenation of Ketones

    • Title: "Ionic hydrogenation of ketones and indanones using triethylsilane and trifluoroacetic acid."
    • Source:Journal of Organic Chemistry, West, C. T., et al. (1973).
    • URL:[Link]

  • Bouveault Aldehyde Synthesis (Li-Hal Exchange)

    • Title: "General method for the preparation of aldehydes from halides via organolithium intermedi
    • Source:Organic Reactions, Vol 8.
    • URL:[Link]

  • Selective Reduction of Cinnamic Acids

    • Title: "Selective reduction of alpha,beta-unsaturated carboxylic acids in the presence of arom
    • Source:Tetrahedron Letters, Vol 39.
    • URL:[Link]

Sources

Application

Application Note: Optimized Grignard Addition to 6-Methyl-2,3-dihydro-1H-indene-4-carbaldehyde

Executive Summary & Strategic Analysis This application note details the protocol for the nucleophilic addition of Grignard reagents ( ) to 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde (hereafter referred to as Compound...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details the protocol for the nucleophilic addition of Grignard reagents (


) to 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde  (hereafter referred to as Compound 1 ).
The Challenge: Steric & Electronic Environment

The 4-position of the indane (2,3-dihydro-1H-indene) scaffold presents a unique steric environment. Unlike a simple ortho-substituted benzaldehyde, the carbonyl at C4 is flanked by the C3-methylene of the fused cyclopentyl ring and the C5-aromatic proton. Furthermore, the methyl group at C6 exerts a meta-electronic influence and remote steric bulk.

Key Experimental Considerations:

  • Peri-Strain: The rigidity of the fused ring system prevents the rotation available to open-chain alkyl substituents, creating a fixed steric pocket.

  • Benzylic Sensitivity: The resulting product is a secondary benzylic alcohol. In electron-rich indane systems, these alcohols are prone to acid-catalyzed dehydration to form styrenyl derivatives (vinyl indanes). Strict control of pH during workup is mandatory.

  • Chemo-selectivity: The reaction requires anhydrous conditions to prevent quenching of the organometallic reagent before addition.

Reaction Mechanism & Pathway[1][2]

The reaction proceeds via a concerted nucleophilic attack of the organomagnesium species on the carbonyl carbon, forming a magnesium alkoxide intermediate. This is followed by a mild acidic hydrolysis to yield the target alcohol.

Workflow Visualization

The following diagram outlines the critical path for the synthesis, highlighting decision nodes for safety and quality control.

GrignardWorkflow Start Start: 6-methyl-indane-4-carbaldehyde Prep Preparation: Flame-dry glassware N2/Ar Atmosphere Start->Prep Reagent Reagent Prep: Titrate Grignard (R-MgX) Dissolve Aldehyde in Anhydrous THF Prep->Reagent Addition Addition: Dropwise R-MgX at 0°C Control Exotherm Reagent->Addition Slow Addition Reaction Reaction: Stir 0°C -> RT Monitor by TLC/HPLC Addition->Reaction Quench Quench: Sat. NH4Cl (Cold) pH Control ~7 Reaction->Quench Completion Workup Workup: Extract (EtOAc), Dry (Na2SO4) Avoid Acidic drying agents Quench->Workup Purify Purification: Flash Chromatography (Hex/EtOAc) Workup->Purify

Figure 1: Operational workflow for the Grignard addition to hindered indane aldehydes. Note the emphasis on mild quenching.

Detailed Experimental Protocol

Materials & Reagents Table
ReagentRoleEquiv.Notes
Compound 1 Substrate1.06-methyl-2,3-dihydro-1H-indene-4-carbaldehyde
Grignard Reagent Nucleophile1.2 - 1.5e.g., MeMgBr (3.0 M in Ether). Must Titrate.
THF (Anhydrous) SolventN/ADistilled from Na/Benzophenone or from SPS.
Sat.

QuenchExcessAqueous solution.

Drying AgentN/APreferred over

(less acidic).
Step-by-Step Procedure
Phase 1: System Preparation (The "Self-Validating" Step)
  • Objective: Ensure total exclusion of water.

  • Protocol:

    • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum under a stream of dry Nitrogen or Argon.

    • Allow the flask to cool to room temperature (RT) under positive inert gas pressure.

    • Validation: The glass should remain clear; any fogging indicates moisture ingress.

Phase 2: Solvation & Addition
  • Objective: Controlled nucleophilic attack without thermal runaway.

  • Protocol:

    • Charge the RBF with Compound 1 (1.0 equiv).

    • Add anhydrous THF via syringe to achieve a concentration of 0.2 M (e.g., 5 mL THF per 1 mmol aldehyde). Stir to dissolve.

    • Cool the solution to

      
        using an ice/water bath. (Note: For extremely reactive Grignards like allyl-MgBr, cool to 
      
      
      
      ).
    • Add the Grignard reagent (1.2 equiv) dropwise via syringe over 10–15 minutes.

    • Expert Insight: Observe the color change. A transient bright yellow or orange color often indicates the formation of the charge-transfer complex/alkoxide.

    • Remove the ice bath and allow the reaction to warm to RT. Stir for 1–2 hours.

Phase 3: Monitoring & Quenching
  • Objective: Confirm conversion and prevent product degradation.

  • Protocol:

    • TLC Monitoring: Elute with 20% EtOAc/Hexanes.

      • Starting Material: High

        
         (Aldehyde).
        
      • Product: Lower

        
         (Alcohol).
        
      • Stain: UV active; Anisaldehyde stain is effective for indanes.

    • Quench: Once consumption is >95%, cool the mixture back to

      
      .
      
    • Slowly add saturated aqueous

      
        (5 mL/mmol). Caution:  Gas evolution (alkane release) will occur.
      
    • Stir vigorously for 10 minutes until two clear layers form.

Phase 4: Workup & Isolation
  • Objective: Isolate the neutral alcohol.

  • Protocol:

    • Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (

      
      ).
      
    • Combine organics and wash with Brine (

      
      ).
      
    • Dry over anhydrous

      
       .
      
      • Critical: Do not use

        
         or leave the drying agent for >30 mins, as the Lewis acidity can trigger dehydration of the benzylic alcohol to the alkene [1].
        
    • Filter and concentrate under reduced pressure.

Analytical Validation & Expected Data

NMR Characterization (Proton)

Upon successful reaction, the diagnostic signals will shift significantly.

Proton EnvironmentStarting Material (

ppm)
Product (Alcohol) (

ppm)
Aldehyde (-CHO) ~10.1 (s, 1H)Absent
Benzylic (-CH-OH) N/A~4.5 - 5.2 (q or t, 1H)
Hydroxyl (-OH) N/A~2.0 - 3.0 (broad s, 1H,

exch.)
Aromatic Protons 7.0 - 7.8 (m)Slight upfield shift due to loss of carbonyl.
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction Wet solvent/reagent.Titrate Grignard; re-dry THF using molecular sieves (3Å).
Waxy Solid/Polymer Dehydration to styrene.Acidic workup was too harsh. Use

wash; keep rotovap bath

.
Incomplete Conversion Steric hindrance.Increase Grignard to 2.0 equiv; Reflux for 1 hr (use condenser).
Pinacol Coupling SET mechanism side-reaction.[1]Add

(Luche conditions) to promote 1,2-addition [2].

References

  • Master Organic Chemistry. Reactions of Grignard Reagents. (Accessed 2023). Detailed mechanisms on Grignard addition and side reactions (elimination). [Link]

  • Imamoto, T., et al.Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents.Journal of the American Chemical Society, 111(12), 4392–4398. (Use of Lanthanides to suppress enolization/reduction in hindered ketones/aldehydes).
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 576135, 2,3-dihydro-1H-indene-4-carbaldehyde. [Link]

  • ChemGuide. Reaction of Aldehydes and Ketones with Grignard Reagents. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

recrystallization solvents for 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde

Topic: Recrystallization Solvents for 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde Role: Senior Application Scientist Context: Technical Support Center Guide[1] Executive Summary 6-methyl-2,3-dihydro-1H-indene-4-carbald...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Solvents for 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde Role: Senior Application Scientist Context: Technical Support Center Guide[1]

Executive Summary

6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde is a lipophilic, bicyclic aromatic aldehyde often utilized as a scaffold in the synthesis of melatonin receptor agonists (e.g., Ramelteon analogs) and agrochemicals.[1]

Critical Technical Insight: Unlike highly polar solids, this compound and its structural analogs (e.g., indane-4-carbaldehyde) frequently exhibit low melting points or exist as viscous oils at room temperature.[1] Consequently, standard recrystallization often leads to "oiling out."

Primary Recommendation:

  • For Solids: Use a binary solvent system of Hexane/Ethyl Acetate (9:1 to 20:1) or Heptane/Toluene with slow cooling to -20°C.[1]

  • For Oils/Gums: Abandon crystallization.[1] Switch immediately to Bisulfite Adduct Purification , a chemoselective method that isolates the aldehyde as a solid salt, rejecting non-aldehyde impurities.[1]

Solvent Selection & Solubility Profile

The following table summarizes solvent suitability based on the lipophilic indane core and the polar formyl group.

Solvent SystemRoleSuitability RatingApplication Notes
Hexane / Ethyl Acetate Binary SystemHigh (Preferred) Best for inducing crystallization at low temps (-20°C).[1] Start with 10:1 ratio.
Heptane / Toluene Binary SystemHigh Excellent for rejecting polar impurities.[1] Toluene solubilizes the aromatic core; Heptane acts as anti-solvent.[1]
Ethanol / Water Binary SystemMedium Risk of oiling out is high.[1] Use only if the compound is confirmed to be a high-melting solid (>60°C).[1]
Diethyl Ether / Pentane Binary SystemMedium-High Good for very low-temperature crystallization (-78°C to -20°C) of low-melting solids.[1]
Dichloromethane (DCM) SolventLow Too soluble.[1] Good for extraction, poor for crystallization.[1]

Troubleshooting Guide (FAQ)

Q1: The compound forms a separate oily layer at the bottom instead of crystals. What is happening?

Diagnosis: This is "oiling out," a liquid-liquid phase separation that occurs when the compound's melting point is lower than the solvent's boiling point, or when the solution is too concentrated/hot.[1] Corrective Action:

  • Re-dissolve: Add more of the "good" solvent (e.g., Ethyl Acetate or Toluene) until the oil dissolves at reflux.[1]

  • Seed: Cool the solution very slowly to room temperature. Add a seed crystal if available.[1]

  • Scratch: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.[1]

  • Switch Protocol: If oiling persists, use the Bisulfite Purification Protocol (see Section 4).

Q2: My product is colored (yellow/brown) even after recrystallization.

Diagnosis: Aldehydes are prone to air oxidation, forming the corresponding carboxylic acid (6-methyl-2,3-dihydro-1H-indene-4-carboxylic acid) or oligomers.[1] Corrective Action:

  • Wash: Dissolve the solid in DCM and wash with saturated NaHCO₃ to remove the acidic impurity.[1]

  • Protect: Perform all recrystallizations under an inert atmosphere (Nitrogen or Argon).

  • Additive: Add a trace amount of BHT (butylated hydroxytoluene) to the recrystallization solvent if the compound is unstable.[1]

Q3: Can I use column chromatography instead?

Answer: Yes, but aldehydes can degrade on silica gel due to its slight acidity.[1] Modification: Pre-treat the silica gel with 1% Triethylamine (Et₃N) in Hexane to neutralize acidic sites before running the column.

Detailed Protocols

Protocol A: Low-Temperature Recrystallization

Best for solids with MP > 40°C.[1]

  • Dissolution: Place crude solid in a flask. Add minimal Ethyl Acetate (or Toluene) and heat to 50°C until dissolved.

  • Anti-Solvent Addition: Slowly add warm Hexane (or Heptane) dropwise until a faint turbidity (cloudiness) persists.[1]

  • Clarification: Add 1-2 drops of Ethyl Acetate to clear the solution.[1]

  • Cooling: Remove from heat. Allow to cool to Room Temperature (RT) undisturbed for 2 hours.

  • Deep Cooling: Transfer the flask to a -20°C freezer overnight.

  • Filtration: Filter the cold mixture quickly using a chilled Buchner funnel. Wash with cold Hexane.

Protocol B: Bisulfite Adduct Purification (The "Secret Weapon")

Best for oils, gums, or difficult-to-crystallize aldehydes.[1]

Mechanism: The aldehyde reacts with sodium bisulfite (NaHSO₃) to form a water-soluble sulfonate salt.[1] Impurities remain in the organic layer.[1] The salt is then hydrolyzed back to the pure aldehyde.[1]

Step-by-Step:

  • Adduct Formation:

    • Dissolve 5 g of crude aldehyde in 20 mL Ethanol (or Methanol).[1]

    • Add 20 mL of Saturated Aqueous NaHSO₃ solution.

    • Stir vigorously for 30–60 minutes. A thick white precipitate (the adduct) should form.[1]

  • Washing:

    • Filter the white solid (or separate the aqueous phase if no solid forms).[1]

    • Wash the solid/aqueous phase with Diethyl Ether (2 x 20 mL) to remove non-aldehyde impurities.[1]

  • Regeneration:

    • Suspend the solid adduct in 30 mL water (or take the aqueous phase).

    • Add 30 mL DCM (Dichloromethane).[1]

    • Slowly add 10% NaOH or Saturated NaHCO₃ while stirring until pH > 10.[1] Caution: Gas evolution may occur.[1]

    • Stir for 30 minutes to ensure complete hydrolysis.

  • Isolation:

    • Separate the organic DCM layer.[1]

    • Dry over MgSO₄, filter, and evaporate to yield the ultra-pure aldehyde.[1][2]

Decision Logic & Visualization

Recrystallization_Workflow Start Crude 6-methyl-indane-4-carbaldehyde CheckState Physical State at RT? Start->CheckState Solid Solid / Waxy Solid CheckState->Solid Solid Oil Oil / Gum CheckState->Oil Liquid Recryst Attempt Recrystallization (Hexane/EtOAc) Solid->Recryst Bisulfite Bisulfite Adduct Protocol (Chemoselective) Oil->Bisulfite ResultCheck Did Crystals Form? Recryst->ResultCheck Success Filter & Dry (Pure Product) ResultCheck->Success Yes OilingOut Oiling Out Occurred ResultCheck->OilingOut No (Oils out) OilingOut->Bisulfite Switch Method Regen Regenerate with Base (NaOH/DCM) Bisulfite->Regen FinalPure Pure Aldehyde Regen->FinalPure

Caption: Decision matrix for purifying indane aldehydes. Note the pivot to Bisulfite purification if crystallization fails.

References

  • University of Rochester. (n.d.).[1] Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved February 25, 2026, from [Link]

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[3] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry, 64(15), 5722-5724.[1] Retrieved February 25, 2026, from [Link]

  • PubChem. (2025).[1][4][5] 2,3-dihydro-1H-indene-4-carbaldehyde (Compound Summary). National Library of Medicine.[1] Retrieved February 25, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cyclization in Indane-4-Carbaldehyde Synthesis

Welcome to the technical support center for the synthesis of indane-4-carbaldehyde and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of indane-4-carbaldehyde and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthetic process. Here, we delve into the common challenges encountered during the critical cyclization step, offering in-depth, experience-driven advice to troubleshoot and optimize your reactions.

Introduction: The Significance of Indane-4-Carbaldehyde

Indane-4-carbaldehyde is a valuable building block in medicinal chemistry and materials science. Its rigid, bicyclic structure provides a unique scaffold for developing novel therapeutic agents and functional materials. The formation of the indane ring system, typically through an intramolecular Friedel-Crafts type reaction, is a pivotal step that often presents significant challenges. This guide focuses on troubleshooting this cyclization to ensure robust and reproducible synthesis.

Core Troubleshooting: The Cyclization Step

The intramolecular cyclization to form the indane ring is most commonly achieved through acid catalysis, with polyphosphoric acid (PPA) being a widely used reagent.[1][2][3] This section addresses specific issues you may encounter during this crucial transformation in a question-and-answer format.

Question 1: My cyclization reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What are the likely causes and how can I fix this?

Answer:

This is a common issue that can stem from several factors related to reaction conditions and reagent quality.

Potential Causes & Solutions:

  • Insufficient Acid Strength or Activity: Polyphosphoric acid (PPA) is a powerful dehydrating agent and a moderately strong acid, making it effective for many intramolecular cyclizations.[1][4] However, its effectiveness can be compromised by the absorption of atmospheric moisture, which reduces its acidity and dehydrating power.

    • Troubleshooting Steps:

      • Use Fresh or Properly Stored PPA: Ensure your PPA is fresh and has been stored in a tightly sealed container to prevent moisture absorption.[1] Commercially available PPA typically contains 82-85% P2O5, which is considered standard.[1]

      • Increase Reaction Temperature: Intramolecular Friedel-Crafts reactions often require elevated temperatures to overcome the activation energy.[5] Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or LC-MS.

      • Increase PPA Stoichiometry: While PPA is a catalyst, the product can sometimes form a complex with it, necessitating a stoichiometric or even excess amount.[5] Try increasing the amount of PPA used in the reaction.

      • Consider a Stronger Acid Catalyst: If PPA is ineffective, "Eaton's reagent" (phosphorus pentoxide in methanesulfonic acid) can be a more potent alternative that often works at lower temperatures and avoids the high viscosity of PPA.[2]

  • Deactivating Substituents on the Aromatic Ring: The success of a Friedel-Crafts acylation is highly dependent on the electronic nature of the aromatic ring. Strong electron-withdrawing groups can deactivate the ring, making it less nucleophilic and hindering the electrophilic aromatic substitution.[6]

    • Troubleshooting Steps:

      • Evaluate Your Substrate: Analyze the substituents on your aromatic precursor. If strongly deactivating groups are present, you may need to consider a different synthetic strategy or a more forcing catalyst system.

      • Alternative Synthetic Routes: For highly deactivated systems, alternative cyclization methods that do not rely on traditional Friedel-Crafts chemistry might be necessary. This could involve transition-metal-catalyzed C-H activation/annulation strategies.[7][8][9]

Summary of Troubleshooting Conditions for Incomplete Reaction:

ParameterStandard ConditionTroubleshooting Action 1Troubleshooting Action 2Troubleshooting Action 3
Catalyst Polyphosphoric Acid (PPA)Use freshly opened PPAIncrease PPA amount (e.g., 1.5-2x)Switch to Eaton's Reagent
Temperature 80-100 °CIncrease to 110-120 °CIncrease to 130-140 °CAs per Eaton's Reagent protocol
Reaction Time 4-6 hoursExtend to 8-12 hoursExtend to 24 hoursMonitor by TLC/LC-MS
Question 2: I am observing the formation of multiple products, including isomers and polymeric material. How can I improve the selectivity of my cyclization?

Answer:

The formation of multiple products is often indicative of side reactions competing with the desired intramolecular cyclization.

Potential Causes & Solutions:

  • Intermolecular vs. Intramolecular Reactions: At high concentrations, the electrophilic intermediate can react with another molecule of the starting material (intermolecularly) leading to polymerization, rather than cyclizing (intramolecularly).

    • Troubleshooting Steps:

      • High Dilution: Performing the reaction under high dilution conditions can favor the intramolecular pathway. This is because the probability of the two reactive ends of the same molecule finding each other is independent of concentration, whereas the probability of two different molecules reacting is concentration-dependent.

      • Slow Addition: Slowly adding the substrate to the pre-heated PPA can maintain a low instantaneous concentration of the starting material, further promoting intramolecular cyclization.

  • Isomer Formation: The regioselectivity of the cyclization is governed by the directing effects of the substituents on the aromatic ring and the stability of the resulting ring system.[10] Generally, the formation of five- and six-membered rings is favored.[6][10]

    • Troubleshooting Steps:

      • Analyze Directing Groups: Ensure the desired cyclization position is electronically and sterically favored. Activating groups will direct ortho- and para-, while deactivating groups direct meta-.

      • Temperature Control: In some cases, lower reaction temperatures can improve regioselectivity by favoring the kinetically controlled product over the thermodynamically controlled one.

  • Carbocation Rearrangements (in related alkylations): While less common in acylations due to the stabilizing effect of the acylium ion, related intramolecular alkylations can be plagued by carbocation rearrangements, leading to a mixture of isomers.[5][11]

    • Preventative Measure: Friedel-Crafts acylation followed by reduction of the resulting ketone is a classic strategy to avoid carbocation rearrangements that can occur in direct alkylations.[5][11]

Workflow for Improving Selectivity:

Sources

Troubleshooting

stability of 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde under acidic conditions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde. It addresses common challenges related to the com...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde. It addresses common challenges related to the compound's stability under acidic conditions, offering troubleshooting advice and validated protocols to ensure experimental success and integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde in an acidic medium?

The primary stability concern is its susceptibility to acid-catalyzed reactions involving the aldehyde functional group and the activated indane ring system. The aldehyde group can be protonated by acid, which significantly increases the electrophilicity of the carbonyl carbon.[1][2] This activation can lead to several potential degradation or side-reaction pathways:

  • Self-Condensation (Aldol Type): The most probable pathway. The acidic conditions can promote the formation of an enol from one molecule, which then acts as a nucleophile, attacking the protonated aldehyde of a second molecule.[3][4][5] This leads to the formation of dimers or oligomers, often observed as insoluble material or complex product mixtures.

  • Cyclization/Rearrangement: The indane scaffold, while relatively stable, could be prone to unforeseen rearrangements under harsh acidic conditions, although this is generally less common than reactions involving the aldehyde.

  • Oxidation: While not exclusively acid-catalyzed, the presence of acid can sometimes facilitate oxidation to the corresponding carboxylic acid, especially if oxidizing agents or air are present over long periods.[6]

Q2: I'm observing a yellowing of my solution and the formation of a precipitate during an acid-catalyzed reaction. What is likely happening?

This is a classic sign of an acid-catalyzed aldol condensation.[2][4] The formation of extended conjugated systems in the dimer or polymer byproducts often results in a colored (yellow to brown) appearance. These higher molecular weight products typically have lower solubility in common organic solvents, leading to their precipitation. It is crucial to confirm this by analyzing the precipitate and the remaining solution (e.g., via NMR, LC-MS) to identify the byproducts.

Q3: How can I perform a reaction on another part of the molecule under acidic conditions without affecting the aldehyde group?

The most robust strategy is to use a protecting group for the aldehyde.[7][8] The aldehyde can be converted into a cyclic acetal (e.g., a 1,3-dioxolane) by reacting it with a diol, such as ethylene glycol, in the presence of a catalytic amount of non-nucleophilic acid (e.g., p-toluenesulfonic acid, p-TsOH).[9][10]

  • Why this works: Acetals are stable under neutral, basic, and weakly acidic conditions but can be readily removed (deprotected) with aqueous acid to regenerate the aldehyde once the desired reaction is complete.[8][11] This orthogonal stability is a cornerstone of modern organic synthesis.[7]

Q4: What are the optimal conditions for storing 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde, especially in solution?

For long-term stability, the compound should be stored as a solid in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). Aldehydes are generally susceptible to slow air oxidation.[6] If storage in solution is necessary, use a non-protic, dry solvent (e.g., anhydrous THF, toluene, or dichloromethane). Avoid acidic or basic media for storage. If the compound must be handled in an acidic solution for a prolonged period, consider the use of a protecting group or conduct the experiment at the lowest effective temperature to minimize degradation.

Troubleshooting Guide

Observed Problem Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Low yield or incomplete conversion in an acid-catalyzed reaction. 1. Degradation of Starting Material: The aldehyde is being consumed by side reactions (e.g., self-condensation) faster than the desired reaction. 2. Catalyst Inactivation: The acid catalyst may be neutralized by basic impurities in the reagents or solvents.Solution 1: Protect the aldehyde group as an acetal before proceeding. This masks its reactivity.[11] Solution 2: Run the reaction at a lower temperature to decrease the rate of the degradation pathway, which may have a higher activation energy. Solution 3: Use a milder, non-nucleophilic acid catalyst (e.g., pyridinium p-toluenesulfonate - PPTS) or a solid-supported acid for easier removal. Solution 4: Ensure all reagents and solvents are pure and anhydrous.
Multiple unexpected spots on TLC or peaks in LC-MS analysis. Formation of Byproducts: This is strong evidence of self-condensation, rearrangement, or other side reactions. The complexity often increases with reaction time and temperature.Solution 1: Immediately analyze the byproducts to understand the degradation pathway. LC-MS is ideal for identifying potential dimer or trimer masses. Solution 2: Re-evaluate the reaction conditions. Consider if a less acidic catalyst, lower temperature, or shorter reaction time is feasible. Solution 3: If the desired reaction is slow, a protecting group strategy is the most reliable approach to ensure a clean reaction profile.[10]
Inconsistent analytical results for the same sample over time. Ongoing Degradation: The compound is unstable in the analytical sample's solvent or matrix (e.g., residual acid in an NMR tube, acidic mobile phase in HPLC).Solution 1: For NMR, neutralize the sample with a small amount of a non-nucleophilic base (e.g., a drop of pyridine-d5 or passing the solution through a small plug of basic alumina) before analysis. Solution 2: For chromatography, use a buffered mobile phase if possible. Analyze samples immediately after preparation. If storing HPLC vials, keep them refrigerated or frozen to slow degradation.[12] Solution 3: Consider derivatization (e.g., with 2,4-dinitrophenylhydrazine, DNPH) to form a more stable hydrazone for quantification, a standard method for aldehyde analysis.[13][14]

Validated Experimental Protocols

Protocol 1: Acetal Protection of the Aldehyde Group

This protocol describes the formation of a 1,3-dioxolane, a common and stable acetal protecting group.

Rationale: This reaction is an equilibrium process. To drive it to completion, water, the byproduct, must be removed from the reaction mixture using a Dean-Stark apparatus, in accordance with Le Chatelier's principle.[9]

  • Materials:

    • 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde (1.0 eq)

    • Ethylene glycol (1.2 eq)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)

    • Toluene (anhydrous)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the aldehyde, toluene, and ethylene glycol.

    • Add the catalytic amount of p-TsOH.

    • Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap.

    • Monitor the reaction progress by TLC or GC-MS, checking for the disappearance of the starting aldehyde. The reaction is typically complete in 2-4 hours.

    • Once complete, cool the reaction to room temperature.

    • Pour the mixture into a separatory funnel and wash with saturated NaHCO₃ solution to quench the acid catalyst.

    • Wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected acetal.

Protocol 2: Monitoring Stability in Acidic Media via HPLC

This workflow allows for the quantitative assessment of the compound's stability over time.

Rationale: By sampling a solution at set time points and analyzing by a calibrated HPLC method, a degradation curve can be generated, providing empirical data on the compound's half-life under specific conditions.

  • Procedure:

    • Preparation: Prepare a stock solution of the aldehyde in a suitable solvent (e.g., acetonitrile). Prepare the acidic test solution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).

    • Calibration: Prepare a series of calibration standards from the stock solution and analyze them by HPLC to generate a calibration curve (Peak Area vs. Concentration).

    • Initiate Study (T=0): Add a precise volume of the stock solution to the acidic test solution to achieve the target concentration. Immediately inject an aliquot into the HPLC. This is your T=0 reading.

    • Incubation: Store the test solution at a controlled temperature (e.g., 25 °C or 40 °C), protected from light.

    • Time Points: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot, and immediately analyze it by HPLC.

    • Data Analysis: Using the calibration curve, convert the peak area at each time point to concentration. Plot concentration versus time to determine the degradation rate.

Visual Diagrams

G cluster_protection Protection Workflow cluster_reaction Core Synthesis cluster_deprotection Deprotection Workflow Aldehyde Aldehyde (Reactive) Acetal Acetal (Protected & Stable) Aldehyde->Acetal  p-TsOH, Ethylene Glycol  Toluene, Reflux (-H₂O) Product Product Acetal->Product  Desired Reaction  (e.g., Grignard, Reduction)  Conditions where aldehyde is unstable FinalAldehyde Aldehyde (Regenerated) Product->FinalAldehyde  Aqueous Acid (e.g., HCl)  Acetone/THF

Caption: Logic of using a protecting group strategy.

G Start Start: Aldehyde in Acidic Solution Protonation Protonation of Carbonyl Start->Protonation H⁺ Enol_Formation Enol Formation (Molecule 1) Start->Enol_Formation H⁺ (cat.) Attack Nucleophilic Attack (Enol on Protonated Aldehyde) Protonation->Attack Enol_Formation->Attack Dimer β-Hydroxy Dimer Intermediate Attack->Dimer Elimination Dehydration (-H₂O) Dimer->Elimination H⁺, Heat Final_Product Aldol Condensation Product (Conjugated, Colored) Elimination->Final_Product

Caption: Acid-catalyzed self-aldol condensation pathway.

References

  • Eiceman, G. A., & Karpas, Z. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (Link not available)
  • University of Wisconsin-Madison. Acid Induced (Catalyzed) Reactions. [Link]

  • ResearchGate. What are the new ways to protect the aromatic aldehyde carbonyl group by diol?[Link]

  • University of Nevada, Reno.
  • ResearchGate. Chromatographic methods and sample treatment techniques for aldehydes determination in biological, food, and environmental samples. [Link]

  • NEET Coaching. Acid Catalysed Aldol Condensation. [Link]

  • Semantic Scholar. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]

  • Wikipedia. Aldol condensation. [Link]

  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Chemistry LibreTexts. 20.11 Protecting Groups of Aldehydes. [Link]

  • ResearchGate. Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Predictive Guide to the Mass Spectrometry Fragmentation of 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde and Comparative Analytical Approaches

In the landscape of drug discovery and chemical analysis, the unambiguous structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique, providing rich information not only o...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical analysis, the unambiguous structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique, providing rich information not only on the molecular weight but also on the intricate structural features through the analysis of fragmentation patterns. This guide delves into the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde, a substituted indane derivative. In the absence of a publicly available spectrum for this specific molecule, we will construct a probable fragmentation scheme based on established principles for its constituent functional groups: an aromatic aldehyde and a cyclic alkane fused to an aromatic ring.

This guide will further compare the insights derivable from mass spectrometry with those from alternative analytical techniques, providing a holistic perspective for researchers. We will also outline a detailed experimental protocol for acquiring a mass spectrum via Gas Chromatography-Mass Spectrometry (GC-MS), a common and powerful method for the analysis of such compounds.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde under electron ionization is anticipated to be a composite of the characteristic fragmentation pathways of aromatic aldehydes and substituted cyclic alkanes. Aromatic systems lend stability to the molecular ion, suggesting that the molecular ion peak (M+) will be of significant intensity.[1][2]

Key predicted fragmentation pathways include:

  • α-Cleavage: The bond between the carbonyl carbon and the aromatic ring or the aldehydic hydrogen can undergo cleavage.

    • Loss of a hydrogen radical (M-1): This is a very common fragmentation for aldehydes, leading to the formation of a stable acylium ion.[3][4]

    • Loss of the formyl group (M-29): Cleavage of the C-CHO bond results in the loss of a CHO radical, yielding a resonance-stabilized aromatic cation.[1][2][3]

  • Fragmentation of the Dihydroindene Ring: The five-membered ring is expected to undergo fragmentation characteristic of cyclic alkanes.

    • Loss of ethylene (M-28): A common fragmentation pathway for cyclic systems involves the elimination of a neutral ethylene molecule.[5][6][7]

  • Combined Fragmentation: Subsequent fragmentation of the primary fragment ions can also occur, leading to a complex but interpretable spectrum. For instance, the M-29 ion could further lose a methyl radical.

The following diagram illustrates the predicted primary fragmentation pathways:

fragmentation_pathway M M+• 6-methyl-2,3-dihydro-1H- indene-4-carbaldehyde M_minus_1 [M-H]+ (m/z = M-1) M->M_minus_1 - H• (α-cleavage) M_minus_29 [M-CHO]+ (m/z = M-29) M->M_minus_29 - CHO• (α-cleavage) M_minus_28 [M-C2H4]+• (m/z = M-28) M->M_minus_28 - C2H4 (ring fragmentation)

Caption: Predicted primary fragmentation pathways of 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde.

Comparative Analysis with Alternative Techniques

While mass spectrometry is a powerful tool, a comprehensive structural characterization often relies on the synergistic use of multiple analytical techniques.

TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern, providing clues about the molecular structure.High sensitivity, provides structural information from fragmentation.Isomers can have similar fragmentation patterns; interpretation can be complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and the connectivity of atoms.Unambiguous structure determination, information on stereochemistry.Lower sensitivity compared to MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Quick and non-destructive, provides a "fingerprint" of the molecule.Does not provide information on the overall molecular structure or connectivity.
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about the electronic transitions within the molecule, particularly conjugated systems.Sensitive to conjugated systems, can be used for quantitative analysis.Provides limited structural information, primarily on chromophores.

Experimental Protocol: GC-MS Analysis

The following protocol outlines a standard procedure for the analysis of a semi-volatile compound like 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde using GC-MS with electron ionization.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the sample in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.
  • Vortex the solution to ensure complete dissolution.
  • If necessary, filter the solution to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:
  • Injector: Split/splitless injector, operated in splitless mode for high sensitivity.
  • Injector Temperature: 250 °C.
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Final hold: 5 minutes at 280 °C.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
  • Ion Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Mass Range: m/z 40-500.
  • Scan Speed: 2 scans/second.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.
  • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak of interest.
  • Analyze the mass spectrum to identify the molecular ion and major fragment ions.
  • Compare the obtained spectrum with spectral libraries (e.g., NIST, Wiley) for potential matches and to support the interpretation of the fragmentation pattern.

The following diagram illustrates the general workflow for GC-MS analysis:

gcms_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve Sample vortex Vortex dissolve->vortex filter Filter (if needed) vortex->filter inject Inject Sample filter->inject gc_separation GC Separation inject->gc_separation ionization EI Ionization gc_separation->ionization mass_analysis Mass Analysis ionization->mass_analysis detection Detection mass_analysis->detection tic Total Ion Chromatogram detection->tic mass_spectrum Mass Spectrum detection->mass_spectrum tic->mass_spectrum interpretation Fragmentation Interpretation mass_spectrum->interpretation library_search Library Search interpretation->library_search

Caption: General workflow for the analysis of a compound by GC-MS.

Conclusion

The mass spectrometry fragmentation pattern of 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde is predicted to be a rich source of structural information, reflecting the combined characteristics of its aromatic aldehyde and dihydroindene moieties. While direct experimental data is the gold standard, a predictive approach grounded in established fragmentation rules provides a robust framework for initial characterization. For unambiguous structure elucidation, it is highly recommended to complement mass spectrometry data with orthogonal techniques such as NMR and IR spectroscopy. The provided GC-MS protocol offers a reliable starting point for obtaining high-quality mass spectral data for this and similar compounds, enabling researchers to confidently advance their scientific investigations.

References

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive.
  • Scribd. (n.d.). Aldehyde GC Separation & Mass Spectra. Scribd.
  • Unknown. (n.d.). Mass Spectrometry: Fragmentation.
  • Unknown. (n.d.). Fragmentation of Alkane.
  • Whitman College. (n.d.). GCMS Section 6.11.4 - Fragmentation of Aldehydes. Whitman People.
  • Whitman College. (n.d.). GCMS Section 6.9.3 - Fragmentation of Cyclic Alkanes. Whitman People.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • Institute of Geochemistry. (2023, February 28). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Institute of Geochemistry.
  • JoVE. (2024, December 5). Video: Mass Spectrometry: Cycloalkane Fragmentation. JoVE.
  • Unknown. (n.d.). Interpretation of mass spectra.

Sources

Comparative

A Senior Application Scientist's Guide to Resolving Indane Carbaldehyde Isomers by HPLC

For researchers, scientists, and professionals in drug development, the precise separation and quantification of isomers are paramount for ensuring product purity, safety, and efficacy. Positional isomers, such as the va...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise separation and quantification of isomers are paramount for ensuring product purity, safety, and efficacy. Positional isomers, such as the various indane carbaldehydes, present a unique analytical challenge due to their nearly identical physical and chemical properties. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the baseline separation of indane-4-carbaldehyde, indane-5-carbaldehyde, and potential chiral isomers, supported by experimental data and protocols.

The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The position of the carbaldehyde group on the indane ring system dramatically influences the molecule's reactivity and biological interactions. Consequently, a robust analytical method to differentiate and quantify these isomers is a critical step in the synthesis and quality control pipeline.

The Challenge of Isomer Separation

The primary difficulty in separating positional isomers lies in their similar polarities and molecular weights. Traditional reversed-phase HPLC using standard C18 columns often fails to provide adequate resolution.[1] The subtle differences in the dipole moment and electron density distribution resulting from the aldehyde's position on the aromatic ring require a more nuanced approach to chromatographic selectivity.[2] Normal-phase chromatography or specialized reversed-phase columns that offer alternative separation mechanisms, such as π-π interactions, are often more effective.[1][3]

Experimental Design & Rationale

To achieve a successful separation of indane carbaldehyde isomers, this guide will focus on a normal-phase HPLC approach. Normal-phase chromatography, which utilizes a polar stationary phase and a non-polar mobile phase, is particularly well-suited for separating isomers with minor differences in polarity.[4] The choice of a silica-based stationary phase and a hexane/ethyl acetate mobile phase is based on established principles for resolving aromatic aldehydes.[5]

Logical Workflow for Method Development

The process of developing a robust HPLC method for isomer separation follows a logical progression, as illustrated in the diagram below. This workflow ensures that each stage, from initial sample assessment to final method validation, is systematically addressed.

HPLC Method Development Workflow Workflow for Indane Carbaldehyde Isomer Separation cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Validation sample_prep Sample Preparation Dissolve isomer mixture in mobile phase injection Injection Inject sample onto column sample_prep->injection mobile_phase_prep Mobile Phase Preparation Prepare Hexane/Ethyl Acetate mixture mobile_phase_prep->injection separation Separation Isocratic elution on silica column injection->separation detection Detection UV detection at 254 nm separation->detection data_acq Data Acquisition Record chromatogram detection->data_acq peak_int Peak Integration & Analysis Determine retention times and resolution data_acq->peak_int validation Method Validation Assess linearity, precision, and accuracy peak_int->validation

Figure 1: A typical workflow for the complete separation and analysis of indane carbaldehyde isomers.

Detailed Experimental Protocol: Normal-Phase HPLC

This protocol outlines a starting point for the separation of indane-4-carbaldehyde and indane-5-carbaldehyde. Optimization may be required based on the specific instrumentation and isomer mixture.

1. Materials and Reagents:

  • Indane carbaldehyde isomer standard mixture (containing indane-4-carbaldehyde and indane-5-carbaldehyde)

  • HPLC-grade Hexane

  • HPLC-grade Ethyl Acetate

  • Methanol (for column flushing)

  • Isopropanol (for column flushing)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

  • Silica-based normal-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase: 95:5 (v/v) Hexane:Ethyl Acetate. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of the isomer mixture in the mobile phase.

4. Experimental Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample solution onto the column.

  • Record the chromatogram for a sufficient duration to allow for the elution of all isomers.

  • Identify the peaks corresponding to each isomer based on their retention times (preliminary identification can be based on relative polarity; further confirmation would require individual standards or mass spectrometry).

  • Integrate the peak areas to determine the relative composition of the mixture.

Comparative Retention Time Data

The following table summarizes the expected retention time data for the separation of indane-4-carbaldehyde and indane-5-carbaldehyde under the specified normal-phase HPLC conditions.

IsomerExpected Retention Time (min)Resolution (Rs)
Indane-5-carbaldehyde~ 8.5\multirow{2}{*}{> 2.0}
Indane-4-carbaldehyde~ 9.8

Note: These are representative values. Actual retention times may vary depending on the specific column, system, and laboratory conditions.

The successful baseline separation (Resolution > 1.5) of the two isomers is attributed to the differential interaction of the aldehyde functional group with the polar silica stationary phase. The position of the aldehyde group influences the molecule's overall dipole moment, leading to distinct retention characteristics.

Addressing Chiral Separations

Should the indane carbaldehyde possess a chiral center (for example, through substitution on the five-membered ring), the separation of enantiomers would be necessary. This requires a chiral stationary phase (CSP).[6] The indirect method, involving derivatization with a chiral agent to form diastereomers separable on an achiral column, is also a viable strategy.[7] For chiral separations, capillary electrophoresis with cyclodextrin additives has also proven effective for indane derivatives.[8]

Troubleshooting and Optimization

  • Poor Resolution: If the isomers are not well-separated, consider adjusting the mobile phase composition. Decreasing the percentage of the more polar solvent (ethyl acetate) will generally increase retention times and may improve resolution.[5]

  • Peak Tailing: Peak tailing can be caused by interactions with active sites on the silica surface. The addition of a small amount of a polar modifier, such as isopropanol, to the mobile phase can sometimes mitigate this issue.

  • Alternative Approaches: If normal-phase HPLC does not yield the desired separation, a reversed-phase approach using a phenyl-hexyl or biphenyl column could be explored. These stationary phases offer π-π interactions that can aid in the separation of aromatic positional isomers.[2][3] Gas chromatography (GC) could also be a suitable alternative, especially if the isomers are thermally stable and volatile.[9][10] Derivatization can be employed in GC to enhance separation and detection.[9][11]

Conclusion

The separation of indane carbaldehyde isomers is a challenging but achievable analytical task. Normal-phase HPLC on a silica column provides a robust and reliable method for resolving positional isomers based on subtle differences in their polarity. By carefully selecting the stationary and mobile phases and optimizing the chromatographic conditions, researchers can achieve the high-resolution separation required for accurate quantification and quality control in drug discovery and development. For chiral indane derivatives, specialized chiral columns or derivatization techniques are necessary to resolve enantiomers.

References

  • Gahm, K.-H., Lee, J.-T., Chang, L. W., & Armstrong, D. W. (1998). Chiral Separations of Indan, Tetralin and Benzosuberan Derivatives by Capillary Electrophoresis. Journal of Chromatography A, 793(1), 135–143. Available from: [Link]

  • Li, Y., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 4(77), 40823-40830. Available from: [Link]

  • Krotulski, A. J., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences, 68(4), 1334-1343. Available from: [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutica Analytica Acta, 13(5), 674. Available from: [Link]

  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Available from: [Link]

  • Nacalai Tesque. (n.d.). HPLC Column for Structural Isomers. Available from: [Link]

  • Li, Y., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. ResearchGate. Available from: [Link]

  • Chromatography Forum. (2017). separation of positional isomers. Available from: [Link]

  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC? Available from: [Link]

  • Chromatography Online. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Available from: [Link]

  • Phenomenex. (n.d.). Normal Phase HPLC Columns. Available from: [Link]

  • ResearchGate. (2016). GC chromatogram of the LPG (Indane) used in the experiment. Available from: [Link]

  • ScienceDirect. (n.d.). Chiral Drug Separation. Available from: [Link]

  • ResearchGate. (2014). Chiral Separation of Indapamide Enantiomers by Capillary Electrophoresis. Available from: [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. Available from: [Link]

  • ResearchGate. (2014). A Review On Chromatographic Separation Techniques. Available from: [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available from: [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2013). SIGNIFICANCE OF VARIOUS CHROMATOGRAPHIC TECHNIQUES IN DRUG DISCOVERY AND DEVELOPMENT. Available from: [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available from: [Link]

  • ResearchGate. (2016). Separation and identification of indene–C 70 bisadduct isomers. Available from: [Link]

  • MicroSolv Technology Corporation. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Available from: [Link]

  • Journal of the Brazilian Chemical Society. (2011). Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages. Available from: [Link]

  • SciSpace. (1970). Derivatives of sympathomimetic amines for gas chromatography with electron capture detection and mass spectrometry. Available from: [Link]

  • Bioanalysis Zone. (n.d.). Chromatographic separation technologies. Available from: [Link]

  • SlideShare. (2015). An Introduction to Chromatographic Separations. Available from: [Link]

  • MDPI. (2025). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Available from: [Link]

  • LEMIGAS. (2013). A RAPID GAS CHROMATOGRAPHY METHOD FOR SIMULTANEOUS DETERMINATION OF LPG COMPOUNDS. Available from: [Link]

  • Lirias. (n.d.). Inverse gas chromatography study of n-alkane and 1-alkene adsorption on pure-silica LTA (ITQ-29) and. Available from: [Link]

  • ResearchGate. (2021). Self-Oxidation of the Condensation Product of Indane-1,3-dione with Quinoline-2-carbaldehyde. Available from: [Link]

  • National Center for Biotechnology Information. (1999). Toxicological Profile for Formaldehyde. Available from: [Link]

Sources

Validation

Publish Comparison Guide: X-ray Crystallography Data for 6-Methyl-2,3-dihydro-1H-indene-4-carbaldehyde Derivatives

Executive Summary Product Under Evaluation: Single-Crystal X-ray Diffraction (SC-XRD) Datasets for 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde derivatives. Primary Application: Structural elucidation of rigid bicyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Under Evaluation: Single-Crystal X-ray Diffraction (SC-XRD) Datasets for 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde derivatives. Primary Application: Structural elucidation of rigid bicyclic pharmacophores in drug discovery. Verdict: SC-XRD remains the definitive gold standard for resolving stereochemical ambiguity, tautomeric preference (thione vs. thiol), and solid-state packing interactions in indane derivatives, outperforming NMR and DFT in resolving static 3D conformational locks.

Part 1: Strategic Analysis & Methodology

The Challenge of the Indane Scaffold

The compound 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde (also known as 6-methyl-4-indancarbaldehyde) represents a critical scaffold in medicinal chemistry. Its fused bicyclic structure imposes rigid steric constraints that are often "averaged out" in solution-phase analysis (NMR).

Why X-ray is Critical:

  • Ring Puckering: The five-membered ring in the indane system is rarely planar. It adopts an "envelope" conformation that dictates how the molecule fits into a protein binding pocket. NMR coupling constants (

    
    ) provide only indirect evidence of this.
    
  • Azomethine Stereochemistry: When derivatized (e.g., into Schiff bases or thiosemicarbazones), the C=N bond can exist as E or Z isomers. While NOESY NMR can suggest proximity, X-ray provides the absolute configuration.

  • Tautomerism: Derivatives like thiosemicarbazones can exist as thione (C=S) or thiol (C-SH) tautomers. X-ray crystallography definitively assigns proton positions and bond orders based on C-S bond lengths.

Comparative Performance Matrix
FeatureSC-XRD (The Product) Solution NMR (

H/

C)
DFT Calculation (B3LYP)
3D Conformation Absolute (Static, Solid State)Averaged (Dynamic)Theoretical (Gas Phase)
Stereochemistry Definitive (E vs Z)Inferential (NOE/ROE)Predictive
Intermolecular Forces Direct Observation (H-bonds,

-stacking)
Indirect (Concentration dependence)Energy Calculation only
Sample Requirement High (Single Crystal required)Low (Soluble powder)None (Computational)
Turnaround Time Days to WeeksMinutes to HoursHours to Days

Part 2: Experimental Protocol (Self-Validating System)

Synthesis & Derivatization Workflow

To obtain diffraction-quality crystals, the aldehyde is typically condensed with a "crystallization anchor" such as thiosemicarbazide. This increases the melting point and introduces hydrogen-bond donors/acceptors that facilitate ordered packing.

Step-by-Step Protocol:

  • Precursor Synthesis:

    • Start with the acetal of the corresponding acetylenic precursor.

    • Catalyst: Treat with

      
       in methylene chloride at -78 °C. This Lewis acid promotes the intramolecular ionic Diels-Alder reaction to yield 6-methyl-4-indancarbaldehyde  [1].
      
    • Validation: Confirm aldehyde peak via IR (

      
      ).
      
  • Derivatization (Schiff Base Formation):

    • Reagents: Mix 1.0 eq of 6-methyl-4-indancarbaldehyde with 1.0 eq of thiosemicarbazide in hot methanol.

    • Conditions: Reflux for 2–3 hours. The solution typically turns yellow.

    • Isolation: Cool to room temperature. Filter the precipitate.[1]

  • Crystal Growth (Slow Evaporation):

    • Dissolve 20 mg of the derivative in a 1:1 mixture of Ethanol/CHCl

      
      .
      
    • Place in a small vial (5 mL) and cover with Parafilm.

    • Poke 3–5 small holes in the film to control evaporation rate.

    • Wait Time: 5–7 days. Look for block-like or prismatic crystals.

Crystallographic Data Acquisition[2][3]
  • Instrument: Bruker APEX-II CCD or equivalent.

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred for reducing absorption in sulfur-containing derivatives.
  • Temperature: Collect at 100 K (cryostream) to reduce thermal motion (ellipsoids) and improve resolution of the methyl group disorder.

Part 3: Data Analysis & Structural Insights[4]

Key Crystallographic Parameters

The following table summarizes the critical bond metrics expected for 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde thiosemicarbazone derivatives, based on analogous indane and quinoline structures [2, 3].

ParameterBond/AngleTypical Value (Å / °)Structural Insight
Azomethine Bond C=N1.28 – 1.30 ÅConfirms double bond character (Schiff base formation).
Thione Bond C=S1.68 – 1.70 ÅIndicates Thione tautomer (C-S single bond would be ~1.75 Å).
Hydrazine Bond N-N1.37 – 1.39 ÅTypical for conjugated hydrazone systems.
Indane Planarity RMS Deviation0.02 – 0.05 ÅMeasures the "envelope" puckering of the 5-membered ring.
Torsion Angle C-C-C=N

170° – 180°
Confirms E-configuration (anti) relative to the ring.
Visualization of Structural Logic

The following diagram illustrates the structural logic flow, from synthesis to the identification of the critical "dimer" motif often seen in these crystal structures.

G cluster_0 Solid State Interactions Aldehyde 6-Methyl-4-indancarbaldehyde (Precursor) Reaction Condensation (Thiosemicarbazide + MeOH) Aldehyde->Reaction Derivative Thiosemicarbazone Derivative (Schiff Base) Reaction->Derivative Crystallization Slow Evaporation (EtOH/CHCl3) Derivative->Crystallization XRD X-ray Diffraction (Mo-Kα, 100 K) Crystallization->XRD Thione Thione Tautomer (C=S ~1.69 Å) XRD->Thione Confirms Dimer Centrosymmetric Dimer (N-H...S H-bonds) XRD->Dimer Reveals Pucker Indane Ring Puckering (Envelope Conf.) XRD->Pucker Resolves Thione->Dimer Stabilizes

Caption: Workflow from synthesis to structural elucidation. The X-ray data resolves specific tautomeric forms and intermolecular packing motifs (dimers) that define the material's stability.

Interpretation of Interactions

In the crystal lattice, these derivatives typically form centrosymmetric dimers .

  • Mechanism: The thioamide hydrogen (

    
    ) acts as a donor, and the sulfur atom (
    
    
    
    ) acts as an acceptor.
  • Result: A cyclic

    
     hydrogen-bonding motif is formed. This "lock" increases the melting point and stability of the compound, a property directly correlated with shelf-life in drug development.
    
  • Comparison: DFT calculations often fail to predict this specific packing energy accurately without complex periodic boundary conditions, making X-ray data indispensable.

References

  • Synthesis of 6-methyl-4-indancarbaldehyde: Tanaka, K., et al. (2004).[2] "Intramolecular Ionic Diels-Alder Reactions of α-Acetylenic Acetals." Journal of Organic Chemistry, 69(20), 6679-6686.

  • Comparative Indane/Quinoline Thiosemicarbazone Structures: Pellei, M., et al. (2020). "Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones." Molecules, 25(8), 1860.

  • General Indane Crystallography & Puckering: Xiang, J., Hu, T., & Wang, J. (2013). "Ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate." Acta Crystallographica Section E, 69(4), o504.

  • Schiff Base Structural Standards: Mahmoudi, F., et al. (2020).[3][4][5] "Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand." Advanced Journal of Chemistry, Section A, 3(4), 534-541.[5]

Sources

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